molecular formula C10H12BrIN2O B1521387 N-(2-Bromo-5-iodopyridin-3-yl)pivalamide CAS No. 1203498-93-4

N-(2-Bromo-5-iodopyridin-3-yl)pivalamide

Cat. No. B1521387
M. Wt: 383.02 g/mol
InChI Key: ZYYADPLXQGZEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Bromo-5-iodopyridin-3-yl)pivalamide is a halogenated heterocycle . It is provided to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The empirical formula for N-(2-Bromo-5-iodopyridin-3-yl)pivalamide is C10H12BrIN2O . Its molecular weight is 383.02 . The SMILES string representation is CC©©C(=O)Nc1cc(I)cnc1Br .


Physical And Chemical Properties Analysis

N-(2-Bromo-5-iodopyridin-3-yl)pivalamide is a solid . Its storage class code is 11, which corresponds to combustible solids .

Scientific Research Applications

Coordination Polymers and Catalytic Properties

Research highlights the synthesis of heterometallic coordination polymers assembled from trigonal trinuclear blocks using polypyridine spacers. These compounds exhibit diverse topologies, porosity, and catalytic properties for condensation reactions, showcasing their potential in material science and catalysis (Sotnik et al., 2015).

Direct C-H Amination

Another study demonstrates an efficient Rh(III)-catalyzed direct C-H amination of N-pivaloyloxy benzamides at room temperature, indicating its utility in organic synthesis and the development of novel compounds (Grohmann, Wang, & Glorius, 2012).

Molecular Imaging and Diagnostics

Research into the use of amidate-bridged Pt(bpy) dimers tethered to Ru(bpy)3(2+) derivatives for their photochemical properties reveals potential applications in molecular imaging, particularly in the detection and study of biological processes at the molecular level (Hirahara, Masaoka, & Sakai, 2011).

Advanced Materials and Synthesis Techniques

A study on N,N′-Bis(2,6-diisopropylphenyl)benzamidinates and -pivalamidinates of s-block metals like lithium, potassium, and calcium discusses new avenues for materials synthesis, offering insights into the preparation of novel organometallic compounds with potential applications in catalysis and materials science (Loh et al., 2014).

Apoptosis Analysis in Biomedical Research

The propidium iodide staining and flow cytometry method, while not directly related to N-(2-Bromo-5-iodopyridin-3-yl)pivalamide, illustrates a commonly used technique in biomedical research for analyzing cell apoptosis, showcasing the importance of precise analytical methods in scientific research (Riccardi & Nicoletti, 2006).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - H319 . The precautionary statements are P305 + P351 + P338 .

properties

IUPAC Name

N-(2-bromo-5-iodopyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrIN2O/c1-10(2,3)9(15)14-7-4-6(12)5-13-8(7)11/h4-5H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYADPLXQGZEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401207803
Record name N-(2-Bromo-5-iodo-3-pyridinyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromo-5-iodopyridin-3-yl)pivalamide

CAS RN

1203498-93-4
Record name N-(2-Bromo-5-iodo-3-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203498-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromo-5-iodo-3-pyridinyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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